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Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetan-3-OL

Cat. No.: B1526012 Get Quote

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular

scaffolds that can favorably modulate the properties of therapeutic candidates is relentless.

Among the structures that have garnered significant attention are oxetanes—four-membered,

oxygen-containing heterocycles.[1][2] Though once considered primarily as reactive

intermediates, their unique combination of properties, including low molecular weight, high

polarity, and a distinct three-dimensional structure, has positioned them as valuable motifs in

drug design.[1][3] The incorporation of an oxetane ring can lead to marked improvements in

critical drug-like characteristics such as aqueous solubility, metabolic stability, and target

affinity.[2][3]

This guide focuses on a specific, functionalized oxetane, 3-(4-Bromophenyl)oxetan-3-ol. This

compound serves as an exemplary building block, combining the advantageous features of the

oxetane core with the synthetic versatility of a brominated phenyl group. It represents a key

intermediate for researchers aiming to explore new chemical space and develop next-

generation therapeutics. As a senior application scientist, this document aims to provide a

comprehensive overview of its physical properties, chemical behavior, synthesis, and

applications, grounded in established scientific principles.

Compound Identification and Core Properties
Precise identification is the cornerstone of chemical research. 3-(4-Bromophenyl)oxetan-3-ol
is cataloged under several identifiers, ensuring its unambiguous recognition in databases and

literature.
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Identifier Value Source

IUPAC Name 3-(4-bromophenyl)oxetan-3-ol [4]

CAS Number 1093878-32-0 [5][6]

Molecular Formula C₉H₉BrO₂ [4][5]

Molecular Weight 229.07 g/mol [4]

InChI Key
KNQDDTUCGFNECR-

UHFFFAOYSA-N
[4][5]

Canonical SMILES
C1C(CO1)

(C2=CC=C(C=C2)Br)O
[4]

Physicochemical Characteristics
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic

behavior. The data below, compiled from various chemical suppliers and databases, provides a

snapshot of these key characteristics.

Property Value Source(s)

Physical Form White to off-white solid [6]

Boiling Point 343.2 ± 42.0 °C (Predicted) [6][7]

Density 1.662 g/cm³ (Predicted) [6][7]

pKa 12.67 ± 0.20 (Predicted) [6][7]

Purity Typically ≥97% or ≥98% [5][8]

Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple routes to functionalized oxetanes exist, a highly logical and common approach

for synthesizing 3-aryl-3-hydroxyoxetanes involves the nucleophilic addition of an

organometallic reagent to oxetan-3-one.[9] Oxetan-3-one is a commercially available and
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widely used building block for accessing substituted oxetanes.[9] The Grignard reaction, a

robust and well-understood transformation, is ideally suited for this purpose.

The key transformation involves the reaction of 4-bromophenylmagnesium bromide (a Grignard

reagent) with oxetan-3-one. The causality is straightforward: the nucleophilic carbon of the

Grignard reagent attacks the electrophilic carbonyl carbon of the oxetan-3-one, leading to the

formation of a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the

alkoxide to yield the final tertiary alcohol product, 3-(4-Bromophenyl)oxetan-3-ol.

Starting Materials

Reaction Steps

Final Product

4-Bromobenzene

Step 1: Grignard Reagent Formation

Magnesium (Mg) Oxetan-3-one

Step 2: Nucleophilic Addition

4-Bromophenyl-
magnesium bromide

Step 3: Aqueous Workup

Alkoxide Intermediate

3-(4-Bromophenyl)oxetan-3-ol
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Caption: Proposed workflow for the synthesis of 3-(4-Bromophenyl)oxetan-3-ol.

Chemical Reactivity
The reactivity of 3-(4-Bromophenyl)oxetan-3-ol is governed by three primary features: the

tertiary alcohol, the strained oxetane ring, and the bromophenyl group.

Tertiary Alcohol: The hydroxyl group can undergo typical alcohol reactions. For instance, it

can be dehydroxylated under specific acidic conditions or converted to other functional

groups.[9]

Oxetane Ring: While strained, the oxetane ring is generally more stable than other four-

membered heterocycles and can withstand a variety of reaction conditions.[1] However,

strong acids or certain nucleophiles can promote ring-opening, a property that can be

exploited for further synthetic transformations.[9]

Bromophenyl Group: The bromine atom on the aromatic ring is a versatile synthetic handle.

It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira), allowing for the introduction of a wide array of substituents at the para-

position. This enables the creation of diverse compound libraries for structure-activity

relationship (SAR) studies.

Role in Drug Discovery and Medicinal Chemistry
The true value of a building block like 3-(4-Bromophenyl)oxetan-3-ol lies in the strategic

advantages its core scaffold imparts to a potential drug molecule. The oxetane motif is

frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or

carbonyl functionalities.[3][9]

The rationale behind this strategy is multifaceted:

Improved Solubility: The polar ether oxygen of the oxetane ring acts as a hydrogen bond

acceptor, which can significantly enhance a molecule's aqueous solubility—a critical

parameter for oral bioavailability.[2][10]
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Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group,

where one methyl can be oxidized) with a stable oxetane can block metabolic pathways,

increasing the compound's half-life.[1][9]

Reduced Lipophilicity: The introduction of the polar oxetane often reduces the overall

lipophilicity (LogP) of a compound without a significant increase in molecular weight, which

can lead to a better pharmacokinetic profile.[2]

Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the

three-dimensionality of a molecule. This can lead to improved target binding and selectivity

compared to flat, aromatic systems.[1][3]
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Caption: Benefits of incorporating an oxetane moiety in drug design.

Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. 3-(4-Bromophenyl)oxetan-3-ol is
classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Statements:[4]

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Storage and Handling:

Storage: The compound should be stored in a refrigerator at 2-8°C.[6]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes.

Receive Compound Store in Refrigerator
(2-8°C)

Check SDS Handle in Fume Hood
with Full PPE Use in Experiment Dispose via

Approved Waste Stream Procedure Complete

Click to download full resolution via product page

Caption: A basic workflow for the safe handling of chemical reagents.

Conclusion
3-(4-Bromophenyl)oxetan-3-ol is more than just a chemical compound; it is an enabling tool

for innovation in drug discovery. Its properties are a direct reflection of the advantageous

characteristics of the oxetane scaffold—a motif that effectively enhances solubility, metabolic

stability, and three-dimensionality. The presence of the bromophenyl group further extends its

utility, providing a reactive handle for the synthesis of diverse and complex molecular

architectures. For researchers and scientists dedicated to pushing the boundaries of medicinal

chemistry, a thorough understanding of this and similar building blocks is not just beneficial, but

essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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